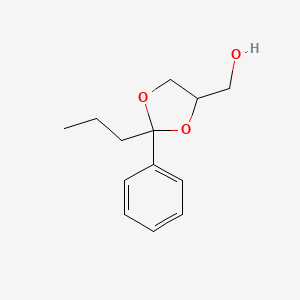
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H12O3. It is a member of the dioxolane family, characterized by a dioxolane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, and the product is isolated using a mixture of toluene and ligroin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include benzaldehyde, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and resins, enhancing their properties such as antioxidant performance and heat resistance
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-propyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets. The dioxolane ring structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: A closely related compound with similar structural features.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different substituents.
2-Ethyl-4-methyl-1,3-dioxolane: A dioxolane compound with ethyl and methyl groups.
Uniqueness
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to act as a protecting group and its potential biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
4379-22-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2-phenyl-2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C13H18O3/c1-2-8-13(11-6-4-3-5-7-11)15-10-12(9-14)16-13/h3-7,12,14H,2,8-10H2,1H3 |
Clé InChI |
WTRULDHVZHPDHC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(OCC(O1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


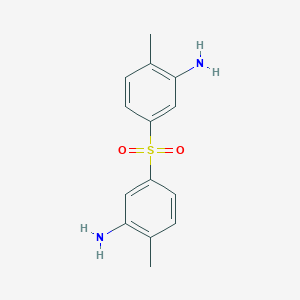
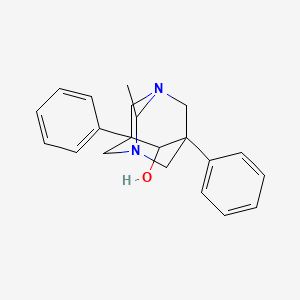
![3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate](/img/structure/B14176461.png)
![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
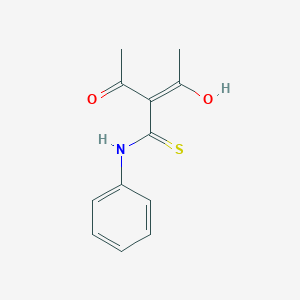
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
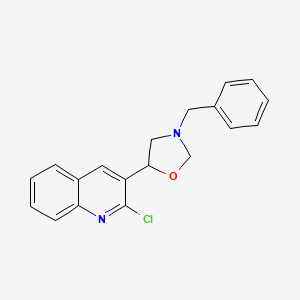
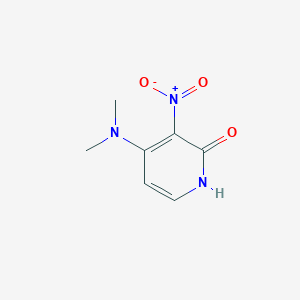
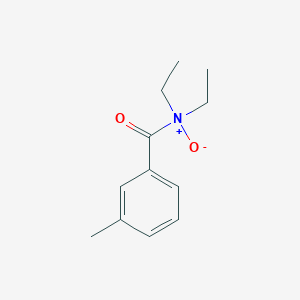
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
